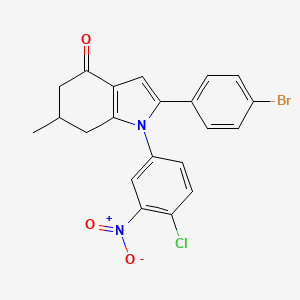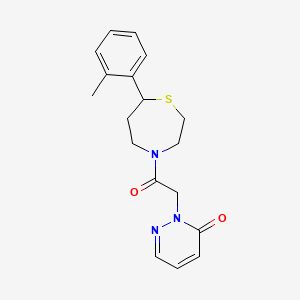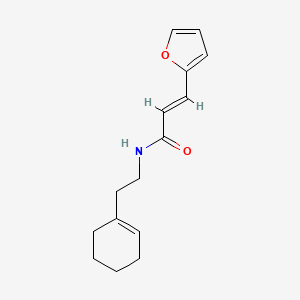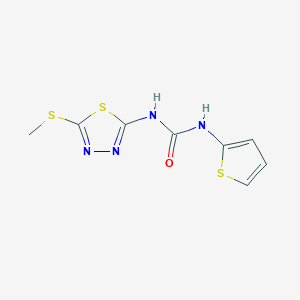![molecular formula C18H16FN3O3S2 B2675153 N-(4-fluorobenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide CAS No. 896675-70-0](/img/structure/B2675153.png)
N-(4-fluorobenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-fluorobenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide, also known as LMK-235, is a novel small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases.
Scientific Research Applications
Antimicrobial Properties
- Synthesis and Antibacterial Activity : A study synthesized derivatives related to N-(4-fluorobenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide and evaluated their antimicrobial activity. The compounds displayed promising activity against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA), indicating potential applications in treating resistant bacterial infections (Anuse et al., 2019).
Antituberculosis Activity
- Mycobacterium tuberculosis Inhibitors : Research involving thiazole-aminopiperidine hybrid analogues, closely related to the compound , revealed notable activity against Mycobacterium tuberculosis. This suggests potential for the development of new treatments for tuberculosis (Jeankumar et al., 2013).
Anticancer Activity
- Novel Fluoro Substituted Benzothiazole Analogs : A study focused on fluoro substituted benzothiazoles, similar to the compound , demonstrated significant anti-lung cancer activity. This opens avenues for the development of new anticancer drugs (Hammam et al., 2005).
Antiviral Drug Discovery
- Potential in Antiviral Therapies : Research exploring various antiviral drug compounds, including thiazole derivatives, indicated potential applications in the treatment of viral infections like HIV and dengue fever. This highlights the versatility of such compounds in antiviral drug development (De Clercq, 2009).
Application in Neurodegenerative Disorders
- Imaging Agents for Neurodegenerative Diseases : A study on the synthesis and evaluation of substituted fluorine-labeled compounds, similar to N-(4-fluorobenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide, demonstrated potential as imaging agents for peripheral benzodiazepine receptors. This suggests their use in studying neurodegenerative disorders (Fookes et al., 2008).
Fluorescent Sensors
- Fluorescent Sensors for Metal Ions : Research on benzimidazole and benzothiazole conjugated Schiff bases, related to the compound of interest, indicated their ability to act as fluorescent sensors for metal ions like Al3+ and Zn2+. This has potential applications in chemical and environmental sciences (Suman et al., 2019).
Inhibition of Vascular Endothelial Growth Factor
- Inhibitors of Vascular Endothelial Growth Factor : A study on substituted benzamides, structurally related to the compound , identified them as inhibitors of vascular endothelial growth factor receptor-2. This suggests potential for cancer treatment and angiogenesis-related therapies (Borzilleri et al., 2006).
Radiosynthesis for Clinical Imaging
- Radiosynthesis for Imaging Hypoxia and Tau Pathology : A study on the automated radiosynthesis of tracers, including derivatives of benzo[d]thiazol, for imaging hypoxia and tau pathology highlights the role of such compounds in clinical imaging and diagnostics (Ohkubo et al., 2021).
properties
IUPAC Name |
N-(4-fluoro-1,3-benzothiazol-2-yl)-4-pyrrolidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O3S2/c19-14-4-3-5-15-16(14)20-18(26-15)21-17(23)12-6-8-13(9-7-12)27(24,25)22-10-1-2-11-22/h3-9H,1-2,10-11H2,(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFOCYGWATKTIGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(C=CC=C4S3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorobenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] (E)-3-[4-(difluoromethoxy)phenyl]prop-2-enoate](/img/structure/B2675074.png)



![7-Butyl-8-[(2E)-2-[(4-fluorophenyl)methylidene]hydrazinyl]-3-methylpurine-2,6-dione](/img/structure/B2675080.png)
![3-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)cyclohexyl]propanoic acid](/img/structure/B2675081.png)



![2-[3-Methoxycarbonyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]acetic acid](/img/structure/B2675089.png)

![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B2675093.png)